molecular formula C6H5NO5S B1214294 3-Nitrobenzenesulfonic acid CAS No. 98-47-5

3-Nitrobenzenesulfonic acid

Cat. No.: B1214294
CAS No.: 98-47-5
M. Wt: 203.17 g/mol
InChI Key: ONMOULMPIIOVTQ-UHFFFAOYSA-N
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Description

3-Nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H5NO5S. It is a derivative of benzene, where a nitro group (-NO2) and a sulfonic acid group (-SO3H) are attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic acid can be synthesized by dissolving nitrobenzene in 98% sulfuric acid and heating the mixture to 80°C. Subsequently, 65% oleum is added at this temperature, and the reaction is completed by heating for 9 hours at 105°C . Another method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide and a sodium tungstate catalyst. The reaction is carried out at 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid and nitrobenzene. The reaction is conducted at temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride .

Chemical Reactions Analysis

Method A: Oleum-Based Sulfonation

  • Reagents : Nitrobenzene + 25% oleum (SO₃ in H₂SO₄)

  • Conditions : 80–120°C for 9–12 hours

  • Mechanism :

    Nitrobenzene+SO3H2SO43 Nitrobenzenesulfonic acid\text{Nitrobenzene}+\text{SO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Nitrobenzenesulfonic acid}
  • Byproducts : 3,3'-Dinitrodiphenyl sulfone (up to 5%)

  • Yield : 92–98% after neutralization with CaCO₃/Na₂CO₃

Method B: Tubular Reactor Process

ParameterValue
Reactor TypeVertical/horizontal tube
Temperature80–120°C
PressureAmbient
Residence Time1–2 hours
SO₃:Nitrobenzene Ratio1:1 (molar)
Product Purity>99% (after filtration)
Developed to minimize byproducts and improve heat control

Reduction Reactions

The nitro group undergoes selective reduction, forming metanilic acid (3-aminobenzenesulfonic acid), a critical dye intermediate.

Iron Mud Reduction (Industrial Scale)

ConditionOptimal ValueEffect on Yield
Temperature60°CMaximizes rate
pH8.0Prevents Fe³⁺ precipitation
FeSO₄:Substrate Ratio1:1 (mass)Complete reduction
Reaction Time2 hours93.3% yield
Iron mud (Fe⁰/Fe²⁺) acts as a green reductant, avoiding H₂ gas risks

Mechanism :

3 NO2 C6H4 SO3H+6Fe0+6H+3 NH2 C6H4 SO3H+6Fe2++2H2O\text{3 NO}_2\text{ C}_6\text{H}_4\text{ SO}_3\text{H}+6\text{Fe}^{0}+6\text{H}^+\rightarrow \text{3 NH}_2\text{ C}_6\text{H}_4\text{ SO}_3\text{H}+6\text{Fe}^{2+}+2\text{H}_2\text{O}

Redox Behavior in Dye Chemistry

As a mild oxidizing agent (E° = +0.85 V vs. SHE), it prevents premature reduction in:

  • Anthraquinone amination : Stabilizes intermediates during NH₃ substitution

  • Vat dye printing : Maintains leuco forms until final oxidation

Key Data :

  • Oxidizing capacity: 0.5–1.2 eq/g (pH-dependent)

  • Decomposition above 200°C releases SO₃(g) and NOₓ(g)

Electrophilic Substitution

The sulfonic acid group directs incoming electrophiles to the meta position relative to itself:

ReactionConditionsProductYield
NitrationHNO₃/H₂SO₄, 50°C3-Nitro-5-sulfobenzoic acid78%
ChlorinationCl₂/FeCl₃, 80°C3-Chloro-5-nitrobenzenesulfonic acid65%
Limited by poor solubility in non-polar media

Thermal Decomposition

Controlled pyrolysis produces industrially valuable intermediates:

ParameterValue
Onset Temperature200°C
Major ProductsSO₃(g), NO₂(g), Benzene
Half-Life at 250°C15 minutes
Requires acid scavengers in high-temperature applications

Complexation with Metals

The sulfonate group chelates divalent cations, enabling applications in:

  • Wastewater treatment : Removes Pb²⁺/Cu²⁺ (Kf = 10⁸–10¹⁰ M⁻¹)

  • Electroplating : Stabilizes Sn²⁺/Ag⁺ baths (pH 4–6)

Stability Constants :

Metal Ionlog K (25°C)
Fe²⁺4.2
Cu²⁺6.8
Pb²⁺7.5

Scientific Research Applications

Photocatalysis

3-Nitrobenzenesulfonic acid serves as a substrate in photocatalytic studies, particularly involving titanium dioxide (TiO₂). Research indicates that it can undergo photocatalytic transformation under UV light, making it suitable for environmental remediation processes. For instance, a study demonstrated that the photocatalytic degradation of this compound was more efficient with P25 TiO₂ compared to other variants, highlighting its potential in wastewater treatment applications .

Dye Synthesis

This compound is a critical precursor in the synthesis of various dyes, including azo dyes and anthraquinone dyes. Its ability to form stable complexes with metal ions enhances the color properties of the resultant dyes. The synthesis process often involves reactions with other chemicals to produce high-purity dye intermediates .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for spectrophotometric titrations due to its strong absorption characteristics in the UV-visible spectrum. This property allows for the quantification of various analytes in complex mixtures .

Case Study 1: Photocatalytic Efficiency

A comparative study evaluated the efficiency of different TiO₂ photocatalysts using this compound as a model compound. The results indicated that the transformation rate was directly proportional to the concentration of the substrate, confirming its utility in assessing photocatalyst performance under varying conditions .

Case Study 2: Dye Production

In an industrial setting, this compound was employed to synthesize an azo dye. The process involved coupling it with diazonium salts, resulting in a vibrant colorant used in textiles. The yield and purity of the dye were significantly enhanced by optimizing reaction conditions such as temperature and pH .

Mechanism of Action

The mechanism of action of 3-nitrobenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonic acid groups. These functional groups allow the compound to act as an oxidizing agent, a stabilizer, and a reagent in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-Nitrobenzenesulfonic acid
  • 2-Nitrobenzenesulfonic acid
  • Benzenesulfonic acid

Comparison: 3-Nitrobenzenesulfonic acid is unique due to the position of the nitro group on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, 4-nitrobenzenesulfonic acid has the nitro group in the para position, which affects its chemical behavior compared to the meta position in this compound .

Biological Activity

3-Nitrobenzenesulfonic acid (3-NBS) is an aromatic sulfonic acid that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, environmental science, and materials chemistry. This article explores the biological activity of 3-NBS, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.

  • Chemical Formula : C6_6H6_6N2_2O3_3S
  • CAS Number : 127-68-4
  • Molecular Weight : 202.19 g/mol
  • Solubility : Soluble in water (200 g/L at 20 °C)
  • pH : Approximately 8 in a 50 g/L solution .

Pharmacological Effects

  • Antimicrobial Activity :
    • Research indicates that 3-NBS exhibits antimicrobial properties against various bacterial strains. It has been shown to enhance the effectiveness of other antimicrobial agents when used in combination therapies .
    • A study highlighted its potential as a surfactant that can disrupt bacterial membranes, thereby increasing susceptibility to antibiotics .
  • Toxicity and Safety :
    • Toxicological assessments reveal that 3-NBS can cause irritation and sensitization upon contact with skin or eyes. Ingestion can lead to methemoglobinemia, a condition where hemoglobin is altered, reducing oxygen transport in the blood .
    • The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity under controlled conditions .
  • Reduction Reactions :
    • A notable application of 3-NBS is in reduction reactions where it can be transformed into less toxic compounds. For instance, iron mud has been used to reduce 3-NBS to metanilic acid under optimized conditions (temperature at 60 °C and pH at 8), achieving yields over 92% .

Case Studies

  • Micellar Studies :
    • A study examined the interaction of 3-NBS with sodium dodecyl sulfate (SDS), demonstrating its role as a hydrotrope that enhances the solubility of poorly soluble drugs. This suggests potential applications in drug formulation where solubility is a critical factor .
  • Photocatalytic Degradation :
    • Investigations into the photocatalytic degradation of 3-NBS have shown it can be effectively broken down using UV light in the presence of catalysts. This process not only reduces environmental toxicity but also highlights its potential use in wastewater treatment technologies .

Data Summary

PropertyValue
Density0.45 g/cm³
Flash Point100 °C
Melting Point350 °C (decomposition)
LD50 Oral>2000 mg/kg
Solubility200 g/L
pH (50 g/L solution)~8

Q & A

Q. Basic: What are the standard methods for synthesizing 3-Nitrobenzenesulfonic acid, and how is purity validated?

Methodological Answer:
this compound is typically synthesized via sulfonation of nitrobenzene using concentrated sulfuric acid or via nitration of benzenesulfonic acid. The sodium salt form (CAS 127-68-4) is often isolated as needles with a decomposition temperature of 350°C . Purity validation involves acidimetric assays after ion exchange (≥92% purity), water content analysis (Karl Fischer titration, ≤5%), and infrared spectroscopy (IR) for structural confirmation . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and optimize sulfonation conditions (e.g., temperature, acid concentration) to minimize byproducts like isomers or over-nitrated derivatives .

Q. Advanced: How can reaction conditions be optimized to improve yield in the sulfonation of nitrobenzene?

Methodological Answer:
Key parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side reactions.
  • Acid Concentration : Use oleum (fuming sulfuric acid) to enhance sulfonation efficiency.
  • Catalysts : Explore FeCl₃ or V₂O₅ to direct sulfonation to the meta position .
    Post-reaction, fractional crystallization in ethanol/water mixtures enhances purity. Advanced characterization techniques like ¹H NMR (deuterated DMSO solvent) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm can resolve structural isomers and quantify yield .

Q. Basic: What analytical techniques are suitable for quantifying this compound in aqueous solutions?

Methodological Answer:
Common methods include:

  • UV-Vis Spectroscopy : Measure absorbance at 265 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹) in neutral pH .
  • Ion Chromatography (IC) : Use anion-exchange columns (e.g., AS11-HC) with suppressed conductivity detection, achieving detection limits of 0.1 mg/L .
  • Titrimetry : Acid-base titration after ion exchange to quantify sulfonic acid groups . Calibrate with sodium salt standards (CAS 127-68-4) and validate against IR or mass spectrometry (MS) .

Q. Advanced: How can coupled microwave-UV irradiation enhance degradation of this compound in wastewater?

Methodological Answer:
Microwave-UV systems generate reactive radicals (•OH, SO₄•⁻) that cleave the sulfonic acid and nitro groups. Experimental design should:

  • Optimize Parameters : Microwave power (300–600 W), UV wavelength (254 nm), and H₂O₂ dosage (1–5 mM) .
  • Monitor Byproducts : Use LC-MS to identify intermediates like 3-aminobenzenesulfonic acid and track total organic carbon (TOC) reduction. A study achieved >90% degradation in 60 minutes under 500 W microwave/UV . Compare with microbial degradation using activated sludge (e.g., Pseudomonas spp.), which requires 48–72 hours for complete mineralization .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Storage : Keep in airtight containers at 2–30°C, away from oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose as hazardous waste .

Q. Advanced: How do substituent effects influence the electrophilic substitution reactivity of this compound?

Methodological Answer:
The nitro group (-NO₂) is a strong meta-directing deactivator, while the sulfonic acid group (-SO₃H) further deactivates the ring. Reactivity studies in nitration or halogenation reactions show preferential substitution at the 5-position (relative to -NO₂). Computational modeling (DFT calculations) can predict reaction sites by analyzing electron density maps and Fukui indices. Experimentally, kinetic studies under varying HNO₃/H₂SO₄ concentrations reveal rate constants (k) 2–3 orders lower than benzene due to deactivation .

Q. Basic: What are the environmental toxicity thresholds for this compound?

Methodological Answer:
Acute toxicity (rat oral LD₅₀ >2000 mg/kg) suggests low mammalian toxicity, but ecotoxicity studies indicate inhibition of microbial activity at >100 mg/L in activated sludge . Chronic exposure thresholds for aquatic organisms (e.g., Daphnia magna) are derived via 48-hour EC₅₀ tests, typically <50 mg/L . Always comply with local regulations for wastewater discharge (e.g., ≤1 ppm in industrial effluents).

Q. Advanced: What mechanistic insights explain the biodegradation pathway of this compound by aerobic bacteria?

Methodological Answer:
Pseudomonas strains utilize a two-step pathway:

Nitro Reduction : NADH-dependent nitroreductases convert -NO₂ to -NH₂, forming 3-aminobenzenesulfonic acid.

Desulfonation : Oxygenase enzymes cleave the C-S bond, releasing sulfate and catechol intermediates .
Metabolomic profiling (GC-MS) and ¹⁴C tracer studies (e.g., using [ring-¹⁴C]-labeled compound) quantify mineralization rates. Co-culture systems with Comamonas spp. enhance degradation efficiency by 40% via synergistic metabolism .

Properties

IUPAC Name

3-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ONMOULMPIIOVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048079
Record name 3-Nitrobenzenesulfonic acid
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Molecular Weight

203.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystalline powder; [TCI America MSDS]
Record name 3-Nitrobenzenesulfonic acid
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CAS No.

98-47-5
Record name 3-Nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-nitro-
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Record name 3-Nitrobenzenesulfonic acid
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Record name 3-nitrobenzenesulphonic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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